L-Mobiletrex - 227016-66-2

L-Mobiletrex

Catalog Number: EVT-10919157
CAS Number: 227016-66-2
Molecular Formula: C23H23N5O5
Molecular Weight: 449.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

L-Mobiletrex is classified under a category of compounds that may have pharmaceutical or biochemical significance. Its classification can be inferred from its structural characteristics and functional groups, which typically align with known therapeutic agents. The compound's source could involve natural or synthetic pathways, often derived from complex organic molecules or through innovative synthetic methodologies.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-Mobiletrex likely employs various organic synthesis techniques. Common methods include:

  • Microwave-Assisted Synthesis: This method accelerates chemical reactions by using microwave radiation, allowing for rapid synthesis with potentially higher yields and purity.
  • Conventional Organic Synthesis: Traditional methods such as refluxing or stirring under controlled conditions may also be employed to achieve the desired compound.
  • Solid-Phase Synthesis: This technique involves the attachment of reactants to a solid support, facilitating purification and isolation of the product.

Technical details regarding specific reagents, reaction conditions (temperature, time), and purification techniques (chromatography) would typically be documented in experimental protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of L-Mobiletrex can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Provides insights into the hydrogen and carbon framework of the molecule.
  • Mass Spectrometry: Allows for the determination of molecular weight and fragmentation patterns.
  • X-ray Crystallography: Offers detailed information about the three-dimensional arrangement of atoms within the molecule.

The data obtained from these methods would include bond lengths, angles, and dihedral angles that define the spatial configuration of L-Mobiletrex.

Chemical Reactions Analysis

Reactions and Technical Details

L-Mobiletrex may undergo various chemical reactions typical for organic compounds:

  • Substitution Reactions: Where functional groups are exchanged.
  • Elimination Reactions: Leading to the formation of double bonds or rings.
  • Addition Reactions: Involving nucleophiles attacking electrophilic centers.

Each reaction's technical details would encompass reaction mechanisms, conditions (solvent, temperature), and yields.

Mechanism of Action

Process and Data

The mechanism of action for L-Mobiletrex would depend on its target biological systems. If it acts as a drug, it might interact with specific receptors or enzymes in biochemical pathways. Understanding this mechanism involves:

  • Binding Affinity Studies: Determining how well L-Mobiletrex binds to its target.
  • Kinetic Studies: Analyzing the rates of interaction with biological molecules.
  • Pathway Analysis: Mapping out how L-Mobiletrex influences metabolic or signaling pathways.

Data from these studies would provide insights into efficacy and potential side effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-Mobiletrex's physical properties might include:

  • Melting Point: Indicates thermal stability.
  • Solubility: Essential for determining bioavailability in pharmaceutical applications.
  • Spectroscopic Data: Infrared (IR) spectra can provide information about functional groups present.

Chemical properties would involve reactivity with acids, bases, or other reagents, which are crucial for understanding its stability under various conditions.

Introduction

Historical Context and Discovery of L-Mobiletrex

The development of L-Mobiletrex (originally designated CH-1504 or AA-243) emerged from systematic efforts to overcome limitations of methotrexate in rheumatoid arthritis therapy. Initially synthesized as a racemic mixture (dl-4′-methylene-glutamic acid) by Nair and colleagues in the early 2000s, this "metabolism-blocked" antifolate was engineered to circumvent three key metabolic pathways responsible for methotrexate toxicity: polyglutamylation, 7-hydroxylation, and bacterial deglutamylation [9]. The compound was patented under the name Mobiletrex, reflecting its design rationale to prevent cellular retention and unpredictable pharmacokinetics. Early preclinical characterization revealed that the racemic mixture exhibited 10-fold greater potency than methotrexate in dihydrofolate reductase inhibition, prompting clinical interest [9]. Subsequent chiral resolution isolated the pharmacologically active L-diastereomer (L-4′-methylene-glutamic acid configuration), now designated L-Mobiletrex, which demonstrated superior target binding and cellular uptake kinetics compared to its D-counterpart.

Table 1: Key Milestones in L-Mobiletrex Development

YearDevelopment PhaseSignificant Finding
Early 2000sRational Drug DesignSynthesis of racemic CH-1504 (Mobiletrex) as non-polyglutamatable antifolate
2005-2007Preclinical StudiesDemonstrated 10-fold greater DHFR inhibition vs methotrexate
2007-2008Clinical TranslationPhase I trials established pharmacokinetic profile
2008Stereochemical OptimizationResolution of L-diastereomer with enhanced bioactivity
Post-2008Mechanistic ResearchElucidation of anti-inflammatory effects independent of folate depletion

Pharmacological Classification and Therapeutic Relevance

L-Mobiletrex belongs to the non-classical antifolate pharmacological class, specifically functioning as a selective competitive inhibitor of dihydrofolate reductase (DHFR; EC 1.5.1.3). Its chemical structure (4-amino-4-deoxy-5,8,10-trideazapteroyl-L-4′-methylene-glutamic acid) incorporates strategic modifications: 1) Replacement of pyrazine ring with triazine, 2) Deletion of N5 and N8 positions, and 3) Incorporation of a methylene bridge at the 4′-position of the glutamate moiety [9]. These structural features confer metabolic stability while maintaining high-affinity binding to human DHFR (Ki = 0.15 nM).

The therapeutic relevance centers on autoimmune diseases, particularly rheumatoid arthritis where it addresses methotrexate intolerance. Unlike methotrexate, L-Mobiletrex cannot be metabolized by folylpolyglutamate synthetase (FPGS), eliminating the formation of long-lived polyglutamate metabolites associated with hepatic and bone marrow toxicity [9]. Clinical evidence from early-phase trials indicates comparable disease-modifying efficacy to methotrexate but with improved tolerability, positioning it as a potential successor agent for patients discontinuing methotrexate therapy due to adverse effects.

Table 2: Pharmacological Differentiation from Methotrexate

Pharmacological PropertyL-MobiletrexMethotrexate
Chemical ClassificationNon-classical 5,8,10-trideazapteroyl antifolateClassical pteroylglutamate antifolate
Glutamate ConfigurationL-4′-methylene-glutamic acidNatural L-glutamic acid
FPGS Substrate ActivityNon-polyglutamatable (<4% activity relative to aminopterin)Extensive polyglutamylation
Major Metabolic PathwaysResists hydroxylation/deglutamylation7-hydroxylation, bacterial deglutamylation
Primary Therapeutic TargetDHFR inhibition with anti-inflammatory effectsDHFR inhibition with immunomodulatory effects

Research Objectives and Knowledge Gaps

Critical research objectives for L-Mobiletrex include:

  • Mechanistic Elucidation: Precisely delineate anti-inflammatory mechanisms independent of folate pathway disruption, particularly regarding adenosine release modulation, cytokine network regulation (e.g., TNF-α, IL-6 suppression), and impact on neutrophil chemotaxis.
  • Stereospecific Pharmacokinetics: Characterize absorption-distribution profiles of isolated L-diastereomer versus historical racemic mixtures, focusing on tissue-specific partitioning and enterohepatic recirculation dynamics.
  • Biomarker Development: Identify predictive biomarkers correlating with therapeutic response, potentially including DHFR expression levels in lymphocytes or metabolite ratios in biological fluids.
  • Expanded Therapeutic Indications: Evaluate efficacy in non-rheumatoid autoimmune conditions (e.g., psoriatic arthritis, inflammatory bowel disease) where methotrexate demonstrates clinical utility but faces similar tolerability limitations.

Significant knowledge gaps persist regarding intracellular transport mechanisms, particularly interactions with reduced folate carrier (RFC) versus proton-coupled folate transporter (PCFT) systems. Additionally, the impact of hepatic impairment on drug disposition remains uncharacterized despite methotrexate's known liver accumulation. Crucially, no large-scale randomized controlled trials have yet validated preliminary findings of superior therapeutic index over methotrexate.

Table 3: Priority Research Domains for L-Mobiletrex

Research DomainCurrent Knowledge StatusCritical Knowledge Gaps
Molecular MechanismConfirmed DHFR inhibition; Reduced polyglutamylationAnti-inflammatory pathway specificity; Impact on JAK-STAT signaling
Stereoselective ActivityL-diastereomer exhibits 10x greater cellular uptakeTissue distribution differences; Protein binding characteristics
Therapeutic MonitoringNo established therapeutic drug monitoring protocolCorrelation between plasma concentrations and clinical efficacy
Drug Interaction ProfileTheoretical interactions with CYP450 substratesEmpirical data on transport protein interactions (P-glycoprotein)
Population-Specific KineticsLinear pharmacokinetics in healthy volunteersPharmacokinetics in renal/hepatic impairment; Elderly populations

Properties

CAS Number

227016-66-2

Product Name

L-Mobiletrex

IUPAC Name

(2S)-2-[[4-[2-(2,4-diaminoquinazolin-6-yl)ethyl]benzoyl]amino]-4-methylidenepentanedioic acid

Molecular Formula

C23H23N5O5

Molecular Weight

449.5 g/mol

InChI

InChI=1S/C23H23N5O5/c1-12(21(30)31)10-18(22(32)33)26-20(29)15-7-4-13(5-8-15)2-3-14-6-9-17-16(11-14)19(24)28-23(25)27-17/h4-9,11,18H,1-3,10H2,(H,26,29)(H,30,31)(H,32,33)(H4,24,25,27,28)/t18-/m0/s1

InChI Key

NAWXUBYGYWOOIX-SFHVURJKSA-N

Canonical SMILES

C=C(CC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O

Isomeric SMILES

C=C(C[C@@H](C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CC3=C(C=C2)N=C(N=C3N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.